molecular formula C12H6ClN3O2 B15157636 2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine

2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine

Cat. No.: B15157636
M. Wt: 259.65 g/mol
InChI Key: KXFHLCQREYRYBQ-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the second position and a 2-(3-nitrophenyl)ethynyl group at the fourth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 3-nitrophenylacetylene.

    Reaction Conditions: The key step in the synthesis is the Sonogashira coupling reaction, which involves the coupling of 2-chloropyrimidine with 3-nitrophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Reduction Reactions: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Reduction Reactions: Amino derivatives of the compound.

    Oxidation Reactions: Oxidized derivatives with various functional groups.

Scientific Research Applications

2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-[2-(4-nitrophenyl)ethynyl]pyrimidine: Similar structure but with the nitro group at the para position.

    2-Chloro-4-[2-(2-nitrophenyl)ethynyl]pyrimidine: Similar structure but with the nitro group at the ortho position.

    2-Chloro-4-[2-(3-methylphenyl)ethynyl]pyrimidine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H6ClN3O2

Molecular Weight

259.65 g/mol

IUPAC Name

2-chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine

InChI

InChI=1S/C12H6ClN3O2/c13-12-14-7-6-10(15-12)5-4-9-2-1-3-11(8-9)16(17)18/h1-3,6-8H

InChI Key

KXFHLCQREYRYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=NC(=NC=C2)Cl

Origin of Product

United States

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